molecular formula C23H30N2O4S B2860204 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 946373-18-8

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B2860204
CAS RN: 946373-18-8
M. Wt: 430.56
InChI Key: FLRWWQZNLHCARP-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O4S and its molecular weight is 430.56. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Spectroscopic Studies and Fluorescent Properties

  • Analogues of a Zinquin-related fluorophore, which shares structural similarities with N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide, have been synthesized and analyzed for their spectroscopic properties. These compounds exhibit bathochromic shifts in their ultraviolet/visible spectra upon the addition of Zn(II) to the solution, indicating potential applications in metal ion detection (Kimber et al., 2003).

Rhodium-Catalyzed Reactions

  • A study on the rhodium-catalyzed cyanation of chelation assisted C-H bonds, utilizing a related sulfonamide compound, demonstrates the synthetic utility of these molecules in generating various benzonitrile derivatives. This methodology can be applied in the formal synthesis of isoquinoline alkaloids, showcasing the versatility of sulfonamide derivatives in complex molecule synthesis (Chaitanya et al., 2013).

Biological Applications

Enzyme Inhibition

  • Isoquinolinesulfonamides have been reported to inhibit human carbonic anhydrases, displaying selectivity toward therapeutically relevant isozymes. Structural analyses provide insights into the design of selective inhibitors for cancer-associated and neuronal isoforms, suggesting therapeutic applications in oncology and neurology (Mader et al., 2011).

Antimicrobial Activity

  • Novel quinazoline derivatives, sharing a core structural motif with the compound of interest, have shown significant antimicrobial activity. These findings indicate the potential of sulfonamide derivatives in the development of new antimicrobial agents (Vanparia et al., 2010).

Cognitive Enhancing Properties

  • N1-Azinylsulfonyl-1H-indoles, related to the compound , were identified as potent 5-HT6 receptor antagonists with pro-cognitive and antidepressant-like properties in animal models. This highlights the potential of such compounds in treating cognitive deficits and depression (Zajdel et al., 2016).

properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-15(2)10-11-25-20-8-7-19(14-18(20)6-9-23(25)26)24-30(27,28)22-13-17(4)16(3)12-21(22)29-5/h7-8,12-15,24H,6,9-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRWWQZNLHCARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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